Desoxyharringtonin

Beschreibung

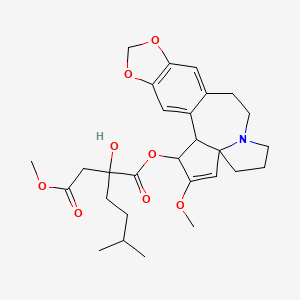

Desoxyharringtonin (CAS: 76030-43-8; synonyms: 3(R)-Deoxyharringtonine, Cephalotaxine 4-methyl ester) is a cephalotaxus alkaloid derived from the evergreen tree Cephalotaxus harringtonia . Structurally, it belongs to the homoharringtonine (HHT) family, characterized by a pentacyclic core fused with a substituted succinate ester side chain . Its molecular formula is C₂₈H₃₇NO₈ (molecular weight: 515.66 g/mol), and it exhibits antiproliferative activity against hematologic malignancies . This compound inhibits protein synthesis by binding to the ribosomal A-site, disrupting elongation factor-mediated translocation . Acute toxicity studies in mice report an intraperitoneal LD₅₀ of 16 mg/kg, indicating moderate toxicity .

Eigenschaften

Molekularformel |

C28H37NO8 |

|---|---|

Molekulargewicht |

515.6 g/mol |

IUPAC-Name |

1-O-(4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-yl) 4-O-methyl 2-hydroxy-2-(3-methylbutyl)butanedioate |

InChI |

InChI=1S/C28H37NO8/c1-17(2)6-9-28(32,15-23(30)34-4)26(31)37-25-22(33-3)14-27-8-5-10-29(27)11-7-18-12-20-21(36-16-35-20)13-19(18)24(25)27/h12-14,17,24-25,32H,5-11,15-16H2,1-4H3 |

InChI-Schlüssel |

WRCBXHDQHPUVHW-UHFFFAOYSA-N |

SMILES |

CC(C)CCC(CC(=O)OC)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4)O |

Kanonische SMILES |

CC(C)CCC(CC(=O)OC)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4)O |

Synonyme |

deoxyharringtonine deoxyharringtonine, (3(S))-isome |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues of Desoxyharringtonin

The following table compares this compound with key analogues:

Key Research Findings

Antiproliferative Activity :

- This compound demonstrated IC₅₀ values of 0.1–1.0 μM against human leukemia cell lines (e.g., HL-60, K562), comparable to HHT but with reduced potency .

- In contrast, 4'-Demethylhomoharringtonine showed enhanced activity in multidrug-resistant tumor models due to reduced P-glycoprotein recognition .

Structural Modifications and Efficacy :

- The 4'-methoxy group in this compound contributes to its stability but reduces binding affinity compared to HHT’s hydroxyl group .

- Removal of the 4'-methyl group (as in 4'-Demethylhomoharringtonine) improves solubility and bioavailability, making it a promising candidate for solid tumors .

Functional Analogues: Cephalotaxine and Homoharringtonamide

- Cephalotaxine : The parent alkaloid (CAS: 24316-19-6) lacks the ester side chain, rendering it inactive against tumors. It serves as a scaffold for synthetic derivatives .

- Homoharringtonamide : A semi-synthetic derivative (CAS: 119767-03-2) with a modified side chain, showing improved pharmacokinetics but variable efficacy in vivo .

Discrepancies and Limitations in Current Data

- CAS Number Conflicts : this compound is inconsistently referenced as 36804-95-2 in toxicity databases versus 76030-43-8 in pharmacological studies . This may reflect regional naming conventions or salt/form variants.

- Clinical Data Gaps : Most studies focus on in vitro or murine models; human trials for this compound are sparse compared to HHT .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.